9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the tricyclic pyrimidopurine-dione family, characterized by a fused pyrimidine-purine scaffold. Key structural features include:
- Position 9: A 3-chloro-2-methylphenyl group, contributing steric bulk and lipophilicity.
- Position 3: A 2-methoxyethyl chain, enhancing solubility via polar interactions.
- Position 1: A methyl group, modulating electronic and steric properties.
Below, we compare it with analogs to infer properties.
Properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-12-13(20)6-4-7-14(12)23-8-5-9-24-15-16(21-18(23)24)22(2)19(27)25(17(15)26)10-11-28-3/h4,6-7H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYWSSODEGWGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic molecule belonging to the pyrimidine derivatives class. Its unique structure and multiple functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings.
Molecular Structure
- Molecular Formula : C₁₈H₃₁ClN₄O₂
- Molecular Weight : Approximately 348.81 g/mol
Structural Features
The compound consists of a pyrimidine core with substituents that enhance its pharmacological properties. The presence of a chloro group and methoxyethyl chain is notable for its interaction with biological targets.
Antidepressant and Anxiolytic Effects
Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In a study involving forced swim tests (FST) in mice, it demonstrated greater potency than the reference anxiolytic drug, diazepam, at a dosage of 2.5 mg/kg . Molecular modeling studies suggest that its mechanism may involve modulation of serotonin pathways and phosphodiesterase inhibition.
The biological activity can be attributed to its ability to interact with neurotransmitter systems:
- Serotonin Receptors : The compound likely influences serotonin (5-HT) levels, contributing to its antidepressant effects.
- Phosphodiesterase (PDE) Inhibition : It may act as a phosphodiesterase inhibitor, which is crucial for increasing intracellular cAMP levels and enhancing neurotransmitter release.
Summary of Findings
Study 1: Antidepressant Efficacy
In a controlled study on mice using the FST model, the compound was shown to significantly reduce immobility time compared to control groups. This suggests an increase in motivational behavior associated with antidepressant activity.
Study 2: Anxiolytic Assessment
Another study assessed the anxiolytic properties through elevated plus-maze tests. Results indicated that the compound significantly increased time spent in open arms compared to controls, reinforcing its potential as an anxiolytic agent.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Variations in Pyrimidopurine-dione Derivatives
Key Observations :
- Position 9 : Electron-withdrawing substituents (e.g., chloro, fluoro) enhance receptor binding via hydrophobic interactions, while methoxy groups improve solubility .
- Position 3 : Alkyl chains (ethyl, methoxyethyl) balance solubility and membrane permeability. Bulkier groups (e.g., ethoxyethyl) may reduce metabolic stability .
Key Observations :
- Microwave-assisted synthesis () improves yields and reduces time compared to traditional reflux methods.
- Solvent-free conditions () minimize purification steps but may lower yields for complex substitutions.
Pharmacological and Bioactivity Profiles
Table 3: Bioactivity of Selected Analogs
*Predicted based on structural similarity to and .
Key Observations :
- Substituents at Position 9 significantly influence receptor selectivity. For example, benzyl groups () favor enzyme inhibition, while aryl groups () enhance receptor binding.
- The target’s 3-chloro-2-methylphenyl group may confer dual activity (e.g., PDE4B and 5-HT7 inhibition) due to balanced lipophilicity and steric effects.
Computational and Similarity Analysis
- Tanimoto Coefficients : Structural analogs (e.g., ) likely share >70% similarity with the target compound, based on Morgan fingerprints .
- Docking Affinity: Minor modifications (e.g., chloro vs. methoxy substituents) alter binding modes in PDE4B and 5-HT7 targets, as seen in and .
- Bioactivity Clustering : Compounds with similar substituents cluster into groups with shared modes of action (e.g., MAO inhibition, receptor antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
